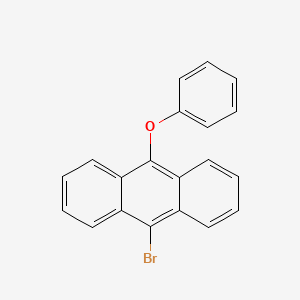

9-Bromo-10-phenoxyanthracene

Description

Structure

3D Structure

Properties

CAS No. |

23674-00-2 |

|---|---|

Molecular Formula |

C20H13BrO |

Molecular Weight |

349.2 g/mol |

IUPAC Name |

9-bromo-10-phenoxyanthracene |

InChI |

InChI=1S/C20H13BrO/c21-19-15-10-4-6-12-17(15)20(18-13-7-5-11-16(18)19)22-14-8-2-1-3-9-14/h1-13H |

InChI Key |

RNTVTTWOEKTTRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |

Origin of Product |

United States |

Elucidation of Electronic Structure and Excited State Dynamics of 9 Bromo 10 Phenoxyanthracene

Advanced Spectroscopic Characterization of Electronic Transitions

The study of 9-Bromo-10-phenoxyanthracene's electronic transitions relies on a suite of sophisticated spectroscopic methods. These techniques provide a window into the molecule's excited-state landscape, revealing the lifetimes, dynamics, and decay pathways that are fundamental to its photophysical identity.

Ultrafast Absorption and Emission Spectroscopy for Electronic State Mapping

Ultrafast transient absorption and fluorescence spectroscopy are powerful tools for mapping the electronic states of molecules like this compound. researchgate.netnih.gov These methods use femtosecond or picosecond laser pulses to excite the molecule and then probe the resulting changes in absorption or emission over time. researchgate.net This allows for the direct observation of transient species and the elucidation of the pathways and timescales of electronic relaxation and intersystem crossing. For anthracenic compounds, these techniques can reveal the dynamics of excited state structural changes and the formation of different emissive states.

Photoluminescence Quantum Yield Determination and Analysis of Radiative/Non-Radiative Decay Pathways

The photoluminescence quantum yield (PLQY) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. For anthracene (B1667546) derivatives, the PLQY can be significantly influenced by the nature and position of substituents. The bromine atom in the 9-position and the phenoxy group in the 10-position of this compound play a crucial role in determining the balance between radiative (fluorescence) and non-radiative decay pathways.

Non-radiative pathways, such as intersystem crossing to the triplet state and internal conversion, compete with fluorescence, thereby reducing the quantum yield. The heavy bromine atom is known to enhance spin-orbit coupling, which can facilitate intersystem crossing and potentially lower the fluorescence quantum yield compared to non-halogenated analogues. The determination of PLQY, often measured relative to a standard like quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene (B110198), is essential for a complete understanding of the excited state deactivation channels. nist.gov

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes and Dynamics

Time-resolved fluorescence spectroscopy provides direct measurement of the excited state lifetime (τ), which is the average time a molecule spends in its excited state before returning to the ground state. nih.gov The fluorescence lifetime is a key parameter that is sensitive to the molecule's environment and the presence of quenching processes. For a molecule like this compound, time-resolved fluorescence measurements can reveal complex decay kinetics, which may indicate the presence of multiple excited state species or dynamic processes such as conformational relaxation or solvent reorganization. The lifetime of related anthracene derivatives can vary from a few nanoseconds to tens of nanoseconds, influenced by factors such as solvent and temperature. mdpi.com

Table 1: Representative Fluorescence Lifetime Data for Anthracene Derivatives

| Compound | Solvent | Lifetime (ns) |

| 9,10-diphenylanthracene | Cyclohexane | ~8-10 |

| 9-bromoanthracene (B49045) | Various | Shorter due to heavy-atom effect |

| This compound | Data not available |

This table is illustrative. Specific data for this compound is not publicly available and would require experimental determination.

Solvatochromic Effects on Electronic Spectra and Derived Dipole Moments

Solvatochromism refers to the change in the position, shape, and intensity of a molecule's absorption or emission spectra as a function of the solvent polarity. nih.govjksus.org Such effects arise from differential solvation of the ground and excited states. By studying the spectral shifts in a range of solvents with varying polarity, it is possible to gain insight into the change in dipole moment upon electronic excitation. A significant solvatochromic shift, particularly in the emission spectrum, often suggests a more polar excited state compared to the ground state, which can be indicative of charge transfer character. For substituted anthracenes, the extent of solvatochromism depends on the electron-donating or -withdrawing nature of the substituents and their arrangement on the anthracene core.

Charge Transfer Phenomena and Intermolecular Interactions

The electronic communication between the phenoxy group, the anthracene core, and the bromine atom can lead to interesting charge transfer phenomena.

Intramolecular Charge Transfer (ICT) Characteristics in this compound

Intramolecular charge transfer (ICT) is a process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. rsc.org In this compound, the phenoxy group can act as an electron donor, while the bromo-substituted anthracene core can act as the acceptor. The occurrence of ICT can lead to the formation of a highly polar excited state with a large dipole moment. rsc.org This ICT state often exhibits distinct photophysical properties, including a large Stokes shift (a significant difference between the absorption and emission maxima) and pronounced solvatochromism in the fluorescence spectrum. The efficiency and dynamics of ICT are sensitive to the solvent environment and the rotational freedom of the donor-acceptor linkage. rsc.org

Studies of Excimer and Exciplex Formation in Concentrated Solutions or Solid State

The formation of excimers (excited-state dimers) and exciplexes (excited-state complexes with a different molecule) is a phenomenon observed in many polycyclic aromatic hydrocarbons, including anthracene derivatives. These species are characterized by broad, structureless, and red-shifted emission compared to the monomer fluorescence.

Furthermore, the formation of exciplexes can be anticipated in the presence of suitable electron-donating or electron-accepting molecules. Given the electronic nature of the substituted anthracene core, it could form exciplexes with appropriate partners. However, specific studies demonstrating this for this compound are yet to be reported.

Luminescence Quenching Mechanisms via Electron or Energy Transfer Processes with External Reagents

The fluorescence of this compound can be quenched by external reagents through various mechanisms, primarily electron transfer or energy transfer. The efficiency of quenching depends on the properties of both the fluorophore and the quencher.

A study on a structurally similar compound, 9-bromo-10-naphthalen-2-yl-anthracene, demonstrated that its fluorescence can be effectively quenched by the electron donor N,N-dimethylaniline (DMA). nih.gov The quenching process was found to follow the Stern-Volmer equation, indicating a dynamic quenching mechanism. nih.gov This suggests that a similar electron transfer quenching mechanism could be operative for this compound in the presence of suitable electron donors. The electron-deficient nature of the bromo-anthracene core facilitates the acceptance of an electron from the donor, leading to the formation of a non-emissive radical ion pair.

The presence of the heavy bromine atom can also influence the excited state dynamics through the heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet state. This process can compete with fluorescence, leading to a decrease in the fluorescence quantum yield. Studies on other halogenated anthracene derivatives have shown that the nature and position of the halogen atom can significantly impact their photophysical properties, including their luminescence behavior in the solid state. goettingen-research-online.de

Vibrational Spectroscopy for Molecular Conformation and Dynamics

Vibrational spectroscopy techniques are powerful tools for probing the molecular structure, conformation, and dynamics of this compound.

Resonance Raman Spectroscopy for Selective Vibrational Mode Analysis

Resonance Raman (RR) spectroscopy is a technique that can provide detailed information about the vibrational modes coupled to an electronic transition. By tuning the excitation wavelength to coincide with an electronic absorption band of the molecule, the Raman signals of specific vibrational modes can be selectively enhanced by several orders of magnitude. libretexts.org

While no specific Resonance Raman studies on this compound have been reported, theoretical and experimental studies on anthracene and its derivatives provide a framework for what to expect. sns.it The RR spectrum of the anthracene core is well-characterized and shows prominent bands corresponding to C-C stretching and in-plane bending vibrations. sns.itresearchgate.net For this compound, one would expect that the vibrational modes associated with the anthracene moiety would be selectively enhanced when exciting into its π-π* absorption bands. Furthermore, vibrations involving the C-Br and C-O-C linkages might also be enhanced, providing insights into the electronic coupling of the substituents with the aromatic core. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict and interpret the RR spectra of such molecules. sns.it

Fourier Transform Infrared Spectroscopy for Diagnostic Functional Group Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the anthracene core, the C-Br bond, and the phenoxy group.

Based on general knowledge of the infrared spectra of aromatic compounds and ethers, the following diagnostic peaks can be anticipated for this compound: polimi.itresearchgate.netnih.govresearchgate.net

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretching | 3100-3000 |

| Aromatic C=C stretching (anthracene ring) | 1625-1450 |

| C-O-C asymmetric stretching (ether linkage) | 1270-1200 |

| C-O-C symmetric stretching (ether linkage) | 1075-1020 |

| C-Br stretching | 650-550 |

| Out-of-plane C-H bending | 900-675 |

Advanced Nuclear Magnetic Resonance Techniques for Conformational Analysis and Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. While basic 1D NMR (¹H and ¹³C) can confirm the presence of the different structural units in this compound, advanced 2D NMR techniques are necessary to elucidate the detailed molecular connectivity and conformation.

The ¹H NMR spectrum of the closely related 9-Bromo-10-phenylanthracene (B179275) shows characteristic signals for the aromatic protons. chemicalbook.comchemicalbook.com For this compound, one would expect a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons of the anthracene and phenoxy groups.

Computational Chemistry and Theoretical Investigations of 9 Bromo 10 Phenoxyanthracene

Quantum Chemical Approaches to Ground State Electronic Structure

This section would typically detail the theoretical methods used to understand the fundamental electronic properties of 9-Bromo-10-phenoxyanthracene at its most stable, or ground, state.

Density Functional Theory (DFT) for Optimized Molecular Geometry, Vibrational Frequencies, and Frontier Molecular Orbitals

Had research been available, this subsection would present the results from Density Functional Theory (DFT) calculations. DFT is a popular computational method for predicting the three-dimensional arrangement of atoms in a molecule (the optimized geometry). The analysis would likely include key bond lengths and angles, particularly around the anthracene (B1667546) core, the bromine atom, and the phenoxy group.

Furthermore, calculated vibrational frequencies would be presented, often compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model. mdpi.com A data table would typically list the major vibrational modes and their corresponding frequencies.

The discussion of frontier molecular orbitals would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their spatial distribution are crucial for understanding the molecule's electronic behavior, such as its electron-donating and accepting capabilities. The energy gap between HOMO and LUMO is a key parameter influencing the molecule's electronic transitions and reactivity.

Basis Set Selection and Computational Efficiency Considerations for Large Molecular Systems

A crucial aspect of any computational study is the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. This subsection would explain the rationale for selecting a particular basis set (e.g., Pople-style basis sets like 6-31G* or Dunning's correlation-consistent basis sets like cc-pVDZ). The choice represents a trade-off between accuracy and computational cost, a significant consideration for a relatively large molecule like this compound.

Excited State Calculations and Photophysical Predictions

This section would focus on the behavior of the molecule upon absorption of light, leading to electronically excited states.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Maxima

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption and emission spectra of molecules. chalmers.se This subsection would present the predicted maximum absorption (λ_abs) and emission (λ_em) wavelengths. These theoretical values would ideally be compared with experimental UV-Vis absorption and photoluminescence spectra to assess the accuracy of the computational approach. A data table would summarize the key electronic transitions, their corresponding wavelengths, and their nature (e.g., π→π*).

Ab Initio Methods for Vertical Excitation Energies, Oscillator Strengths, and Transition Dipole Moments

For a more rigorous analysis of the excited states, this subsection would present data from ab initio methods like Configuration Interaction Singles (CIS) or Equation-of-Motion Coupled Cluster (EOM-CC). These methods can provide highly accurate vertical excitation energies (the energy difference between the ground and excited state without change in geometry), oscillator strengths (the probability of a particular electronic transition), and transition dipole moments (which determine the intensity of the absorption). This information is fundamental to understanding the photophysical properties of the molecule.

Simulation of Non-Adiabatic Dynamics and Exploration of Conical Intersections

The photophysical and photochemical behavior of this compound is intrinsically linked to the dynamics of its electronically excited states. Non-adiabatic dynamics simulations, which account for the breakdown of the Born-Oppenheimer approximation, are crucial for understanding these processes. In molecules like substituted anthracenes, transitions between different electronic states, particularly in the vicinity of conical intersections, govern their excited-state lifetimes and reaction pathways.

While specific non-adiabatic dynamics simulations for this compound are not extensively documented in the literature, principles from studies on analogous systems, such as the anthracene-tetracyanoethylene complex, provide valuable insights. acs.orgnih.gov For this compound, upon photoexcitation to a locally excited (LE) state on the anthracene core, rapid internal conversion to lower-lying charge-transfer (CT) states can be anticipated. The presence of the electron-donating phenoxy group and the electron-withdrawing bromine atom can create and modulate the energetics of such CT states.

Conical intersections are points of degeneracy between electronic potential energy surfaces, and their presence provides ultra-fast, radiationless decay channels. frontiersin.org For this compound, these intersections would be critical in processes like intersystem crossing and internal conversion. The motion of the nuclei, particularly the rotation of the phenoxy group and vibrations of the anthracene core, would lift the degeneracy and determine the outcome of the excited-state decay. The non-adiabatic coupling terms, which are largest near conical intersections, dictate the probability of hopping between electronic states. frontiersin.org Theoretical investigations would involve mapping the potential energy surfaces of the ground and excited states and identifying the coordinates that lead to these intersections.

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis are essential for understanding the three-dimensional structure and flexibility of this compound, which in turn influence its electronic and photophysical properties.

The rotation of the phenoxy group around the C-O-C bond is a key conformational degree of freedom in this compound. Computational studies on similar aryl-substituted systems suggest that this rotation is not free and is governed by a potential energy surface with distinct minima and transition states. nih.gov The conformational landscape can be explored using techniques like relaxed potential energy surface scans, where the dihedral angle of the phenoxy group is systematically varied, and the energy is minimized at each step.

The stable conformers would likely correspond to orientations where steric hindrance between the phenoxy group and the perihydrogen atoms of the anthracene core is minimized. It is expected that a non-planar (twisted) conformation of the phenoxy group relative to the anthracene plane is the most stable, similar to what is observed in other 9,10-disubstituted anthracenes with bulky substituents. rsc.org This twisting would be a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion. The energy barriers between these conformers determine the rate of interconversion at a given temperature.

A representative, albeit simplified, potential energy profile for the rotation of an aryl group in a related system is presented below. The actual values for this compound would require specific calculations.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | High (Steric Clash) | Eclipsed |

| ~60 | Low (Minimum) | Gauche/Twisted |

| 120 | High (Transition State) | Eclipsed |

| 180 | Low (Minimum) | Anti/Twisted |

This table is illustrative and based on general principles of conformational analysis for aryl-substituted aromatic systems.

Electronic Delocalization: The electronic properties of the anthracene core are modulated by the inductive and mesomeric effects of the substituents.

Phenoxy Group: The oxygen atom of the phenoxy group can act as a π-donor, donating electron density to the anthracene ring through resonance. This generally raises the energy of the Highest Occupied Molecular Orbital (HOMO) and can influence the charge-transfer character of excited states.

Bromo Group: The bromine atom is an electron-withdrawing group via the inductive effect due to its high electronegativity. It also has lone pairs that can participate in resonance, but the inductive effect typically dominates. This tends to lower the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). nsf.gov

The interplay of these opposing electronic effects—donation from the phenoxy group and withdrawal by the bromine atom—creates a complex electronic landscape. This can lead to a smaller HOMO-LUMO gap compared to unsubstituted anthracene, potentially red-shifting the absorption and emission spectra. The electronic delocalization across the molecule is therefore not uniform and is heavily influenced by the orientation of the phenoxy group.

Computational Design Principles for Modified this compound Derivatives with Tunable Properties

Computational chemistry provides a powerful toolkit for the rational design of new this compound derivatives with tailored optical and electronic properties for applications in areas like organic electronics. researchgate.netresearchgate.net

The design principles revolve around modifying the molecular structure to control key parameters such as the HOMO-LUMO gap, charge injection/transport properties, and emission characteristics. This can be achieved through several strategies:

Modification of the Phenoxy Group: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the phenoxy group can fine-tune the electronic properties of the entire molecule. For example, adding an amino group would enhance the electron-donating character, while a nitro group would increase its electron-withdrawing nature. These modifications would directly impact the HOMO and LUMO energy levels.

Replacement of the Bromo Substituent: The bromine atom can be replaced with other halogens (F, Cl, I) or with other functional groups to modulate the electronic properties and intersystem crossing rates (via the heavy-atom effect). For instance, replacing bromine with iodine would be expected to enhance spin-orbit coupling and promote triplet state formation.

Extension of the π-Conjugated System: Attaching other aromatic or conjugated groups to the phenoxy ring or directly to the anthracene core can extend the π-system, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. rsc.org

The table below outlines some potential modifications and their predicted effects based on established computational chemistry principles.

| Modification | Predicted Effect on HOMO/LUMO | Predicted Effect on Optical Properties |

| Adding -N(CH₃)₂ to the phenoxy ring | Increase HOMO, smaller HOMO-LUMO gap | Red-shift in absorption/emission |

| Adding -CN to the phenoxy ring | Decrease LUMO, smaller HOMO-LUMO gap | Red-shift in absorption/emission |

| Replacing -Br with -I | Lower HOMO/LUMO, enhanced spin-orbit coupling | Potential increase in phosphorescence |

| Replacing -Br with an extended aryl group | Modulate HOMO/LUMO, smaller gap | Red-shift, potential for enhanced charge transport |

These predictions are based on general trends observed in computational studies of organic functional materials.

By systematically applying these design principles and using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to screen a large number of potential derivatives in silico to identify candidates with desirable properties before undertaking their synthesis. researchgate.net

Role of 9 Bromo 10 Phenoxyanthracene in Advanced Materials Science and Device Applications

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications

The unique architecture of 9-Bromo-10-phenoxyanthracene, featuring a bulky phenoxy group and a heavy bromine atom on the anthracene (B1667546) core, suggests its primary role in OLEDs would be as a host material in the emissive layer. Anthracene derivatives are a well-established class of materials for blue-emitting OLEDs due to their wide bandgap and high photoluminescence quantum yields. researchgate.netrsc.org The specific substitutions in this compound are expected to fine-tune its electronic and morphological properties for enhanced device performance.

Emitter Characteristics and Device Performance Metrics

The performance of an OLED is quantified by several key metrics: current efficiency (measured in candelas per ampere, cd/A), power efficiency (lumens per watt, lm/W), and external quantum efficiency (EQE, %). For devices utilizing this compound, these metrics would be critically dependent on its function as a host material.

In analogous systems, the introduction of bulky substituents at the 9 and 10 positions of the anthracene core, such as phenyl or naphthyl groups, has been shown to be an effective strategy to create amorphous thin films with good morphological stability. mdpi.comelsevierpure.com This is crucial for preventing crystallization, which can lead to device degradation and reduced efficiency. The phenoxy group in this compound, with its non-planar structure, would likely contribute to the formation of stable amorphous films, a desirable trait for OLED longevity.

The bromine substituent is expected to play a significant role due to the "heavy atom effect," which can enhance intersystem crossing (ISC) from the singlet excited state to the triplet excited state. While this can quench fluorescence, it is a key characteristic for enabling phosphorescence or Thermally Activated Delayed Fluorescence (TADF).

A hypothetical OLED device incorporating this compound as a host material might exhibit the following characteristics, extrapolated from similar anthracene-based systems:

| Device Metric | Predicted Performance and Rationale |

| Current Efficiency (cd/A) | Moderate to high, depending on the chosen dopant and device architecture. Efficient energy transfer from the host to the guest is crucial. |

| Power Efficiency (lm/W) | Dependent on the driving voltage. The wide bandgap of the anthracene core could lead to a higher turn-on voltage, potentially lowering power efficiency if not optimized. |

| External Quantum Efficiency (%) | The potential for harvesting triplet excitons via phosphorescence or TADF could lead to a high EQE, theoretically exceeding the 5% limit of conventional fluorescent OLEDs. |

Host-Guest Interactions and Doping Strategies in OLED Devices

In a typical OLED, the emissive layer consists of a host material doped with a small percentage of a guest emitter. The host's role is to transport charge carriers (electrons and holes) and efficiently transfer the resulting exciton (B1674681) energy to the guest molecules, which then emit light of a specific color.

For this compound serving as a host, the selection of an appropriate guest dopant would be critical. The energy levels of the host and guest must be well-aligned to ensure efficient Förster or Dexter energy transfer. Given the wide bandgap of anthracene derivatives, it could potentially host a variety of fluorescent or phosphorescent emitters, from blue to red.

Doping strategies often involve low concentrations of the guest (typically 1-10%) to prevent self-quenching, where excited guest molecules non-radiatively decay due to interactions with each other. aip.org The bulky phenoxy group of this compound would likely aid in spatially separating the guest molecules, thus mitigating this quenching effect and allowing for potentially higher doping concentrations without significant efficiency loss. This is a common strategy to improve device performance. rsc.org

Investigation of Thermally Activated Delayed Fluorescence (TADF) or Phosphorescent Emission Mechanisms

The presence of the bromine atom in this compound is a strong indicator of its potential to facilitate the harvesting of triplet excitons, which are non-emissive in conventional fluorescent materials and account for 75% of the excitons formed.

Phosphorescence: The heavy bromine atom enhances spin-orbit coupling, which increases the probability of intersystem crossing from the singlet state to the triplet state. If the triplet state is radiative, the material can exhibit phosphorescence. Room-temperature phosphorescence has been observed in several polyaromatic hydrocarbons upon the introduction of heavy atoms. nih.govduke.edu

Thermally Activated Delayed Fluorescence (TADF): For TADF to occur, the energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) must be very small (typically < 0.2 eV). This allows for the reverse intersystem crossing (rISC) of triplet excitons back to the singlet state through thermal activation, from which they can then radiatively decay as fluorescence. While the phenoxy group's electronic effect on the ΔEST of the anthracene core is not extensively documented, donor-acceptor structures are often employed to achieve small ΔEST values. researchgate.net The combination of the electron-rich phenoxy group and the electron-withdrawing nature of the bromo-anthracene core might be tunable to promote TADF.

Organic Field-Effect Transistors (OFETs) and Charge Transport Properties

The application of this compound in OFETs is less certain and would heavily depend on its solid-state packing and resulting charge transport characteristics. In an OFET, the organic semiconductor's ability to transport charge carriers (holes or electrons) is paramount and is quantified by its charge carrier mobility (μ).

Characterization of Charge Carrier Mobility and Device Architectures

The charge carrier mobility in organic semiconductors is highly dependent on the degree of intermolecular electronic coupling, which is determined by the molecular packing in the solid state. Anthracene derivatives have been known to form well-ordered crystalline thin films, which is a prerequisite for high mobility. researchgate.net

The introduction of substituents can significantly influence this packing. While the bulky phenoxy group might disrupt the highly ordered packing required for efficient charge transport, it could also lead to favorable face-to-face π-stacking arrangements in some cases. Theoretical investigations on other substituted anthracenes have shown that the nature and position of the substituent can drastically alter the molecular stacking and, consequently, the charge transport properties. rsc.org

A typical OFET device architecture consists of a substrate, a gate electrode, a dielectric layer, source and drain electrodes, and the organic semiconductor layer. The performance of an OFET based on this compound would be evaluated by measuring its current-voltage characteristics to extract the charge carrier mobility and the on/off ratio.

| OFET Parameter | Predicted Characteristics and Influencing Factors |

| Charge Carrier Mobility (μ) | The mobility would be highly sensitive to the solid-state packing. A herringbone packing motif, common for anthracene derivatives, could lead to moderate to high mobility. However, the bulky and non-planar phenoxy group might introduce disorder, potentially lowering the mobility. |

| Device Architecture | A bottom-gate, top-contact architecture is common for crystalline small molecules. The choice of dielectric and electrode materials would also significantly impact device performance. |

This table is based on general principles of OFETs and the known properties of anthracene derivatives, as specific data for this compound is unavailable.

Influence of Solid-State Packing and Molecular Alignment on Charge Transport

The charge transport in crystalline organic semiconductors is anisotropic, meaning it is more efficient along certain crystallographic directions. The ideal molecular packing for charge transport involves significant overlap of the π-orbitals between adjacent molecules. For many polycyclic aromatic hydrocarbons, a "herringbone" packing motif is observed. researchgate.net

The bulky phenoxy group in this compound would create significant steric hindrance, which could either disrupt the formation of a well-ordered crystal lattice or, conversely, guide the molecules into a specific packing arrangement. The interplay between the π-π interactions of the anthracene cores and the steric effects of the substituents would determine the final solid-state structure.

Furthermore, the bromine atom could introduce additional intermolecular interactions (halogen bonding), which could also influence the molecular packing and charge transport pathways. Regulating the crystal packing through chemical modification is a key strategy in designing high-performance organic semiconductors.

Fluorescent Probes and Chemosensors

The unique molecular architecture of this compound, which combines a highly fluorescent anthracene core with strategically placed bromo and phenoxy substituents, makes it a valuable platform for the design of advanced fluorescent probes and chemosensors. These sensors are capable of detecting and signaling the presence of specific analytes or changes in the local environment through observable changes in their light-emitting properties.

Development of Chemosensing Mechanisms for Specific Analytes

The development of chemosensors based on this compound hinges on the principle of modulating its fluorescence output in response to a specific binding event. The core mechanism often involves the integration of a recognition unit that can selectively interact with a target analyte, and a signaling unit (the fluorophore) that reports this interaction. The interaction can trigger various photophysical processes, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of exciplexes, which alter the fluorescence intensity or wavelength.

For instance, derivatives of this compound have been designed to detect nitroaromatic compounds, which are common explosives. In such sensors, the electron-rich anthracene derivative acts as the fluorescent donor. Upon interaction with an electron-deficient nitroaromatic analyte like picric acid, a process of photoinduced electron transfer can occur, leading to a quenching of the fluorescence signal. This "turn-off" response provides a clear and sensitive method for detection. The efficiency of this quenching is directly related to the concentration of the analyte, allowing for quantitative measurements.

Opto-electronic Responses to Environmental Stimuli (e.g., pH, polarity, metal ions)

The photophysical properties of this compound and its derivatives are intrinsically sensitive to their immediate surroundings, making them effective probes for environmental parameters such as pH, solvent polarity, and the presence of metal ions.

The response to pH can be engineered by incorporating acidic or basic functional groups into the molecular structure. Protonation or deprotonation of these groups alters the electronic distribution within the molecule, thereby affecting the energy of the excited state and leading to a change in the fluorescence emission.

In terms of polarity , the twisted conformation induced by the bulky phenoxy group can lead to the formation of a twisted intramolecular charge transfer (TICT) state upon photoexcitation. In polar solvents, this charge-separated state is stabilized, often resulting in a red-shifted and lower-intensity emission compared to nonpolar environments. This solvatochromic behavior allows the molecule to be used as a probe for the polarity of its microenvironment.

The detection of metal ions is another significant application. By introducing chelating moieties into the phenoxy group, specific binding sites for metal ions can be created. The binding of a metal ion can restrict intramolecular rotations, leading to an enhancement of fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). Conversely, coordination with paramagnetic metal ions can lead to fluorescence quenching through electron or energy transfer mechanisms.

Table 1: Opto-electronic Responses of this compound Derivatives to Environmental Stimuli

| Stimulus | Typical Sensing Mechanism | Observable Opto-electronic Response |

|---|---|---|

| pH | Protonation/Deprotonation of appended functional groups | Shift in emission wavelength and/or change in fluorescence intensity |

| Polarity | Twisted Intramolecular Charge Transfer (TICT) state stabilization | Red-shift in emission and decrease in quantum yield with increasing polarity |

| Metal Ions | Chelation-Enhanced Fluorescence (CHEF) or Quenching | "Turn-on" or "turn-off" fluorescence response |

Photovoltaic Applications and Organic Solar Cells

In the field of organic photovoltaics (OPVs), materials with suitable electronic and photophysical properties are sought to efficiently convert sunlight into electricity. This compound has been explored as a component in organic solar cells due to its strong absorption in the UV-visible region and its tunable electronic properties.

Photoinduced Charge Separation and Exciton Dissociation Processes

The fundamental process in an organic solar cell begins with the absorption of a photon by an organic semiconductor, creating a tightly bound electron-hole pair known as an exciton. For a photocurrent to be generated, this exciton must diffuse to an interface between a donor material and an acceptor material and then dissociate into free charge carriers.

The efficiency of this charge separation process is critically dependent on the energy level alignment at the donor-acceptor interface. The energy difference between the Lowest Unoccupied Molecular Orbital (LUMO) of the donor and the LUMO of the acceptor provides the driving force for electron transfer. Similarly, the offset between the Highest Occupied Molecular Orbital (HOMO) levels facilitates hole transfer. The bromine atom and the phenoxy group in this compound influence its HOMO and LUMO energy levels, thereby affecting its potential role in these processes. The bulky nature of the substituents can also impact the morphology of the active layer, which in turn affects exciton diffusion and dissociation.

Role as Electron Donor or Acceptor in Bulk Heterojunction Solar Cells

In a bulk heterojunction (BHJ) solar cell, the active layer consists of an interpenetrating network of electron donor and electron acceptor materials. The role of a particular material as either a donor or an acceptor is determined by its relative HOMO and LUMO energy levels.

If this compound is to be used as an electron donor , it must be paired with an acceptor material that has a lower LUMO energy level. In this configuration, upon photoexcitation, an electron would be transferred from the LUMO of the this compound derivative to the LUMO of the acceptor. Its HOMO level would need to be sufficiently deep to ensure a high open-circuit voltage (Voc) of the resulting solar cell.

Conversely, to function as an electron acceptor , this compound would be blended with a donor material having a higher HOMO energy level. The electron-withdrawing nature of the bromine atom can help to lower the LUMO level of the anthracene core, potentially making it a suitable acceptor. The efficiency of the solar cell would then depend on the efficient transfer of an electron from the donor to the this compound and the subsequent transport of charges to the respective electrodes. The steric hindrance provided by the phenoxy group can be beneficial in preventing excessive aggregation in the blend, which is often detrimental to device performance.

Table 2: Potential Roles of this compound in Bulk Heterojunction Solar Cells

| Role | Required Energy Level Alignment | Key Performance Factor |

|---|---|---|

| Electron Donor | Higher HOMO and LUMO levels relative to the acceptor | Efficient hole transport and a deep HOMO for high Voc |

| Electron Acceptor | Lower HOMO and LUMO levels relative to the donor | Efficient electron transport and a low LUMO for efficient charge transfer |

Chemical Reactivity and Mechanistic Investigations of 9 Bromo 10 Phenoxyanthracene

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site

Optimization of Reaction Conditions and Catalyst Systems for Suzuki, Heck, Sonogashira, and Stille Couplings

While there are no specific reports on the optimization of coupling reactions for 9-Bromo-10-phenoxyanthracene, studies on related bromo-anthracene scaffolds provide a starting point for potential investigations.

For Suzuki-Miyaura coupling , which pairs an organohalide with a boronic acid or ester, typical catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. wikipedia.orgorganic-chemistry.orgresearchgate.net The choice of base (e.g., Na₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) is crucial for efficient reaction. wikipedia.orgorganic-chemistry.org For instance, the Suzuki coupling of 9,10-dibromoanthracene (B139309) with arylboronic acids has been successfully demonstrated. researchgate.netnih.gov

The Heck reaction , coupling the aryl bromide with an alkene, is often catalyzed by palladium acetate (B1210297) or related complexes, frequently in the presence of a phosphine ligand and a base like triethylamine. wikipedia.orgorganic-chemistry.org The reaction of 9,10-dibromoanthracene with ethyl acrylate (B77674) has been shown to proceed efficiently. researchgate.net

For the Sonogashira coupling , which forms a C-C bond with a terminal alkyne, a dual catalyst system of palladium and a copper(I) salt is traditionally used in the presence of an amine base. wikipedia.orglibretexts.org Copper-free conditions have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org Research on the Sonogashira coupling of 9-bromo-10-(diphenylphosphoryl)anthracene suggests that such reactions are feasible on the 9-bromoanthracene (B49045) core. researchgate.net

The Stille reaction utilizes an organotin reagent and is known for its tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.orglibretexts.org Palladium catalysts like Pd(PPh₃)₄ are commonly employed. libretexts.org The reactivity order of halides generally favors bromides, suggesting that the C-Br bond in this compound would be a suitable reaction site. wikipedia.org

A hypothetical optimization table for a Suzuki coupling, based on general knowledge, is presented below. It is crucial to note that these conditions are illustrative and would require experimental verification for this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Potential Outcome |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High yield expected for aryl-aryl coupling |

| Pd(dppf)Cl₂ | (internal) | Na₂CO₃ | DMF | 90 | Common for a broad range of substrates |

| Pd(PPh₃)₄ | (internal) | K₂CO₃ | Dioxane | 110 | Classic conditions, may require longer reaction times |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | Effective for sterically hindered substrates |

This table is for illustrative purposes only and is not based on experimental data for this compound.

Regioselectivity and Stereoselectivity in C-C Bond Forming Reactions

For this compound, palladium-catalyzed cross-coupling reactions are expected to be highly regioselective, occurring exclusively at the carbon-bromine bond at the 9-position. The carbon-oxygen bond of the phenoxy group and the C-H bonds of the aromatic rings are generally unreactive under typical cross-coupling conditions.

In reactions like the Heck coupling, the stereoselectivity of the newly formed double bond is typically trans. organic-chemistry.org For couplings involving chiral centers, the stereochemical outcome would depend on the specific mechanism and substrates involved, but this is not directly applicable to the primary coupling at the achiral anthracene (B1667546) core.

Detailed Mechanistic Pathways of Cross-Coupling at the Bromine Atom

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

Transmetalation: The organic group from the coupling partner (e.g., boronic acid in Suzuki, organotin in Stille) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The phenoxy group at the 10-position likely exerts a significant steric and electronic influence on these steps, potentially affecting catalyst coordination and the rates of oxidative addition and reductive elimination, but specific mechanistic studies on this compound have not been reported.

Nucleophilic Substitution Reactions at the Bromine Center

Direct nucleophilic substitution of the bromine atom on an sp²-hybridized carbon, as in this compound, is generally challenging. The reaction would likely proceed through a complex mechanism, such as an addition-elimination (SₙAr) pathway, rather than a direct Sₙ1 or Sₙ2 displacement.

Synthesis of Novel Anthracene Derivatives through SₙAr or Sₙ1 Pathways

An SₙAr mechanism would require the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex), followed by the expulsion of the bromide ion. The electron-rich nature of the anthracene system may not favor this pathway unless strongly electron-withdrawing groups are present, which is not the case here. An Sₙ1-type mechanism involving the formation of an aryl cation is highly unfavorable. Therefore, synthesizing novel derivatives via these pathways would likely require harsh reaction conditions or specialized catalysts.

Reactivity with Various Nucleophiles (e.g., amines, alcohols, thiols, cyanide)

While direct experimental evidence for this compound is absent, related chemistry on other bromo-anthracenes suggests that reactions with strong nucleophiles are possible, often via transition-metal catalysis (e.g., Buchwald-Hartwig amination) rather than direct substitution. For example, the synthesis of 10-Bromo-N,N-diphenylanthracen-9-amine demonstrates the coupling of an amine to a bromoanthracene core, likely through a palladium-catalyzed process. nih.gov

Reactions with other nucleophiles such as alcohols (alkoxides), thiols (thiolates), and cyanide would similarly be expected to require catalytic activation to proceed at reasonable rates. Studies on the reactions of thiols with related triptycene (B166850) structures derived from 9-bromoanthracene indicate the complexity of reactions at the 9-position. nih.gov

The following table summarizes the expected reactivity, which remains speculative without specific research.

| Nucleophile | Potential Reaction Type | Expected Product Class | Notes |

| Amines (R₂NH) | Buchwald-Hartwig Amination | 9-Amino-10-phenoxyanthracenes | Requires a palladium catalyst and a strong base. |

| Alcohols (ROH) | Buchwald-Hartwig Etherification | 9-Alkoxy-10-phenoxyanthracenes | Generally more challenging than amination. |

| Thiols (RSH) | C-S Coupling | 9-Thioether-10-phenoxyanthracenes | Can be achieved with palladium or copper catalysis. |

| Cyanide (CN⁻) | Cyanation | 9-Cyano-10-phenoxyanthracene | Typically requires a palladium or nickel catalyst. |

This table is for illustrative purposes only and is not based on experimental data for this compound.

Photo-Induced Reactions and Degradation Pathways

The photochemistry of anthracene and its derivatives is a well-documented field, characterized by reactions that are highly dependent on the nature of the substituents at the 9- and 10-positions. For this compound, the interplay between the bulky phenoxy group and the heavy bromine atom is expected to significantly influence its photo-induced reactivity.

Investigation of Photodimerization and Photooxidation Processes

Anthracene and many of its derivatives are known to undergo [4π+4π] photodimerization upon exposure to ultraviolet radiation. This reaction involves the formation of a new bond between the central rings of two excited-state molecules, leading to a dimer. However, the steric hindrance introduced by the bulky phenoxy and bromo substituents at the 9- and 10-positions of this compound would likely impede this process. Research on similarly substituted anthracenes suggests that photodimerization is less favorable for compounds with large substituents on the central ring.

Photooxidation is another critical degradation pathway for anthracene derivatives. In the presence of oxygen and light, these compounds can form endoperoxides. This process typically involves the reaction of an excited state of the anthracene molecule with molecular oxygen to generate singlet oxygen, which then attacks the central anthracene ring. The electronic properties of the phenoxy and bromo groups will influence the efficiency of intersystem crossing to the triplet state, a key step in singlet oxygen generation, and thus affect the rate of photooxidation.

Stability Assessment under Different Irradiation Wavelengths and Intensities

The photostability of this compound is anticipated to be dependent on the wavelength and intensity of the incident light. The absorption spectrum of the compound will determine which wavelengths are most effective at inducing photochemical reactions. Irradiation at wavelengths corresponding to the main absorption bands of the anthracene core is expected to lead to the most significant degradation.

Redox Chemistry and Electrochemical Behavior

The electrochemical properties of this compound are fundamental to its potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs). The phenoxy and bromo substituents will modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn govern its oxidation and reduction potentials.

Cyclic Voltammetry and Differential Pulse Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques to determine the oxidation and reduction potentials of a molecule. For this compound, CV scans would likely reveal reversible or quasi-reversible oxidation and reduction waves corresponding to the formation of a radical cation and a radical anion, respectively.

The phenoxy group, being electron-donating, is expected to lower the oxidation potential compared to unsubstituted anthracene, making the compound easier to oxidize. Conversely, the electron-withdrawing nature of the bromine atom would make the compound more difficult to oxidize but easier to reduce. The net effect on the redox potentials will be a combination of these opposing influences. Precise values for the oxidation and reduction potentials would need to be determined experimentally.

Table 1: Predicted Electrochemical Properties of this compound

| Property | Predicted Value Range | Method of Determination |

| Oxidation Potential (Eox) | +0.8 to +1.2 V vs. Fc/Fc+ | Cyclic Voltammetry |

| Reduction Potential (Ered) | -1.2 to -1.6 V vs. Fc/Fc+ | Cyclic Voltammetry |

| HOMO Energy Level | -5.2 to -5.6 eV | Calculated from Eox |

| LUMO Energy Level | -2.4 to -2.8 eV | Calculated from Ered |

Note: These are predicted values based on related anthracene derivatives and require experimental verification.

Electroluminescence Mechanisms and Electrochemical Stability in Device Environments

In the context of OLEDs, the electroluminescence of this compound would arise from the radiative decay of excitons formed by the recombination of injected holes and electrons. The emission color would be determined by the energy gap between the HOMO and LUMO levels. The presence of the heavy bromine atom could potentially enhance intersystem crossing, possibly leading to phosphorescence, although this is less common for simple anthracene derivatives at room temperature.

The electrochemical stability of the compound in a device environment is critical for its operational lifetime. The stability of the radical cation and anion formed during device operation will dictate its robustness. Degradation can occur through irreversible electrochemical reactions, leading to a decrease in luminescence efficiency over time. The specific degradation pathways would depend on the device architecture and the other materials present.

Analogues, Derivatives, and Structure Property Relationship Studies of 9 Bromo 10 Phenoxyanthracene

Systematic Modification of the Phenoxy Moiety and Substituent Effects

Influence of Substituent Electronic Properties on Optoelectronic Performance

The electronic nature of substituents added to the phenoxy moiety can profoundly impact the optoelectronic behavior of the 9-bromo-10-phenoxyanthracene core. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's absorption, emission, and charge-transport characteristics.

Research on various 9,10-disubstituted anthracenes has established that while substitutions on appended phenyl rings have a minor effect on UV/Vis absorption, they can significantly affect fluorescence properties. rsc.org For instance, attaching EDGs, such as methoxy (-OCH₃) or amino (-NH₂) groups, to the phenoxy ring would be expected to increase the HOMO energy level of the molecule. This modification generally leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. Conversely, the incorporation of EWGs, like nitro (-NO₂) or cyano (-CN) groups, tends to lower both HOMO and LUMO energy levels, which can also influence the emission color and quantum yield. rsc.orgacs.org Studies on related anthracene (B1667546) systems show that the presence of thiophene substituents, for example, can decrease the fluorescence quantum yield from near unity to less than 10%. rsc.org

The following table summarizes the expected effects of different electronic substituents on the optoelectronic properties of a hypothetical series of 9-bromo-10-(substituted-phenoxy)anthracene derivatives, based on established principles in anthracene chemistry.

| Substituent on Phenoxy Ring | Electronic Nature | Expected Impact on HOMO Level | Expected Impact on Emission Wavelength | Expected Impact on Quantum Yield |

| Methoxy (-OCH₃) | Electron-Donating | Increase | Red-shift | May Increase or Decrease |

| Amino (-NH₂) | Strong Electron-Donating | Significant Increase | Significant Red-shift | Often Quenched |

| Cyano (-CN) | Electron-Withdrawing | Decrease | Blue-shift or Red-shift | May Decrease |

| Nitro (-NO₂) | Strong Electron-Withdrawing | Significant Decrease | Red-shift, often quenched | Significant Decrease |

| Trifluoromethyl (-CF₃) | Electron-Withdrawing | Decrease | Minor Shift | May Increase |

This table is illustrative and based on general principles of substituent effects on aromatic fluorophores.

Impact of Steric Hindrance and Conformational Flexibility on Molecular Properties

The introduction of bulky substituents at the 9 and 10 positions of the anthracene core is a well-established strategy to control the solid-state packing and prevent fluorescence quenching. beilstein-journals.org The phenoxy group in this compound is not planar with the anthracene core, and this twisted conformation is crucial for inhibiting intermolecular π–π stacking. rsc.org

Adding sterically demanding groups (e.g., tert-butyl) to the phenoxy ring would further enhance this effect. Increased steric hindrance can:

Prevent Aggregation-Caused Quenching: By physically separating the anthracene cores in the solid state, bulky groups minimize excimer formation, a common cause of reduced fluorescence efficiency in thin films. beilstein-journals.orgnih.gov

Influence Molecular Conformation: The size and position of substituents on the phenoxy ring can alter the dihedral angle between the phenoxy group and the anthracene plane. This conformational change can subtly modify the electronic conjugation and, consequently, the photophysical properties. mdpi.com

Enhance Solubility: The presence of bulky, non-polar groups can improve the solubility of the compound in organic solvents, which is a significant advantage for solution-based processing of organic electronic devices. researchgate.net

Studies on related systems, such as 9,10-diethynylanthracenes, have shown that introducing bulky tert-butyl groups can lock the ground state into a specific conformation where adjacent rings are orthogonal. unimi.it This principle can be directly applied to control the conformation and solid-state morphology of this compound derivatives.

Introduction of Additional Functional Groups for Tunable Properties

Beyond simple substitution on the phenoxy moiety, the introduction of entirely new functional groups to the this compound scaffold opens pathways to multi-functional materials with synergistic properties. The bromine atom at the 9-position serves as a versatile synthetic handle for introducing a wide array of functionalities through cross-coupling reactions. nih.gov

Design and Synthesis of Multi-Functional Anthracene Systems for Synergistic Applications

By replacing the bromine atom, it is possible to create complex molecules where the this compound core is linked to other functional units. For example, one could design a molecule that combines the blue-emitting property of the anthracene core with the charge-transport capabilities of another moiety, such as a carbazole or triphenylamine unit. This approach is widely used in the design of single-molecule white-light emitters or bipolar host materials for Organic Light-Emitting Diodes (OLEDs).

A series of 9,10-distyrylanthracene derivatives has been shown to exhibit multiple properties simultaneously, including aggregation-induced emission (AIE), mechanofluorochromism (color change upon grinding), and vapochromism (color change upon exposure to vapor). nih.gov This demonstrates the potential for creating highly responsive materials by extending the conjugation and functionality of the anthracene core.

Covalently Linked Architectures and Supramolecular Assemblies

The concept of linking functional units can be extended to create larger, well-defined structures.

Covalently Linked Architectures: It is possible to synthesize dimers, oligomers, or even polymers where 9,10-disubstituted anthracene units are covalently linked. For instance, treating 9,10-dibromoanthracene (B139309) with reagents like n-butyllithium can lead to the formation of symmetrically or asymmetrically substituted compounds, including those with phosphane groups that can act as ligands. researchgate.net These extended systems can exhibit unique photophysical properties, such as enhanced two-photon absorption or altered emission characteristics due to intramolecular energy transfer.

Supramolecular Assemblies: Non-covalent interactions, such as hydrogen bonding or π-π stacking, can be engineered to guide the self-assembly of this compound derivatives into ordered nanostructures. While direct studies on this specific compound are limited, related systems like DNA-phenanthrene conjugates have been shown to self-assemble into vesicles with light-harvesting properties. nih.gov By adding appropriate functional groups capable of directional non-covalent interactions, it is conceivable to create supramolecular wires, sheets, or vesicles from this compound building blocks.

Comparative Studies with Related Anthracene Derivatives (e.g., 9-bromo-10-phenylanthracene (B179275), other 9,10-disubstituted anthracenes)

To fully appreciate the properties of this compound, it is instructive to compare it with structurally similar compounds. The most direct analogue is 9-bromo-10-phenylanthracene, which differs only by the absence of the oxygen atom linking the phenyl group to the anthracene core.

The key difference introduced by the phenoxy group compared to the phenyl group is the presence of the flexible C-O-C ether linkage. This linkage has several consequences:

Increased Conformational Flexibility: The ether bond provides an additional axis of rotation, potentially leading to a wider range of accessible conformations and influencing crystal packing and thin-film morphology.

Electronic Effects: The oxygen atom is electron-donating through resonance but electron-withdrawing through induction. This dual nature can subtly modulate the electronic properties of the anthracene core compared to the purely π-donating/σ-withdrawing phenyl group.

Solubility and Polarity: The ether oxygen can act as a hydrogen bond acceptor, which may slightly increase the polarity and affect the solubility of the compound in different solvents compared to 9-bromo-10-phenylanthracene. chemicalbook.com

The following table presents a comparison of known properties for 9-bromo-10-phenylanthracene and other relevant 9,10-disubstituted anthracenes, providing a benchmark for understanding this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reference |

| 9-Bromo-10-phenylanthracene | C₂₀H₁₃Br | 333.22 | Direct C-C bond between anthracene and phenyl group. Used as an OLED material intermediate. | chemicalbook.comchemicalbook.comnih.gov |

| 9-Bromo-10-(naphthalen-2-yl)anthracene | C₂₄H₁₅Br | 383.28 | Larger aromatic substituent; exhibits blue to blue-violet emission with a noticeable solvent effect. | nih.gov |

| 9,10-Diphenylanthracene (B110198) (DPA) | C₂₆H₁₈ | 330.42 | Benchmark blue emitter; phenyl groups prevent π-π stacking, leading to high fluorescence quantum yield. | rsc.orgmdpi.com |

| 9-Bromo-10-(9-phenanthryl)anthracene | C₂₈H₁₇Br | 433.35 | Features a large, rigid polycyclic aromatic substituent, increasing steric bulk. | cymitquimica.com |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | C₃₀H₁₈ | 378.47 | Extended π-conjugation through acetylene linkers leads to shorter radiative lifetimes and strong fluorescence. | nih.govuq.edu.au |

This comparative analysis highlights that the choice of substituent at the 9 and 10 positions is a powerful tool for tuning the properties of the anthracene core. The unique combination of a halogen atom (a synthetic handle) and a flexible, electronically active phenoxy group makes this compound a particularly interesting platform for the development of new functional organic materials.

Benchmarking Synthetic Routes and Methodologies

The synthesis of asymmetrically substituted anthracenes like this compound typically starts from 9,10-dibromoanthracene. The key challenge lies in achieving selective mono-substitution. Two primary cross-coupling methodologies are benchmarked for the formation of the critical aryl ether (C-O) bond: the traditional Ullmann condensation and the more modern Buchwald-Hartwig amination.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org For the synthesis of this compound, 9,10-dibromoanthracene would be reacted with phenol in the presence of a copper catalyst and a base. These reactions traditionally require high temperatures and polar aprotic solvents. wikipedia.org While effective, the harsh conditions can sometimes limit functional group tolerance. nih.gov

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction has emerged as a powerful alternative to the Ullmann condensation, often proceeding under much milder conditions with a broader substrate scope. organic-chemistry.org The reaction employs a palladium precatalyst and a specialized phosphine (B1218219) ligand to facilitate the formation of the C-O bond between the aryl bromide and phenol. This method is often preferred for its higher yields and improved tolerance of various functional groups.

Below is a comparative table benchmarking these two synthetic strategies for the preparation of 9-bromo-10-aryloxyanthracenes.

| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper (e.g., CuI, Cu powder) wikipedia.org | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) organic-chemistry.org |

| Ligand | Often none, or simple ligands like 1,10-phenanthroline nih.gov | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) nih.gov |

| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Carbonate or phosphate bases (e.g., Cs₂CO₃, K₃PO₄) |

| Solvent | High-boiling polar aprotic (e.g., DMF, NMP) wikipedia.org | Aprotic solvents (e.g., Toluene, Dioxane) |

| Temperature | High (typically >150 °C) nih.gov | Mild to moderate (Room temp. to ~110 °C) organic-chemistry.org |

| Yields | Variable, often moderate | Generally good to excellent |

| Functional Group Tolerance | Moderate | High nih.gov |

Comparative Analysis of Photophysical, Electronic, and Reactive Properties

The photophysical and electronic properties of 9,10-disubstituted anthracenes are dictated by the nature of the substituents. The anthracene core itself is a well-known blue-emitting chromophore. chalmers.se

9,10-Dibromoanthracene : This precursor molecule features two electron-withdrawing bromine atoms. The heavy-atom effect of bromine can promote intersystem crossing, potentially leading to lower fluorescence quantum yields compared to other derivatives.

9-Bromo-10-phenylanthracene : The introduction of a phenyl group, which is electronically versatile, can slightly alter the photophysical properties. Studies on various 9,10-disubstituted anthracenes show that aryl groups have a modest effect on absorption spectra but can significantly influence fluorescence quantum yields. rsc.org

9,10-Diphenylanthracene (DPA) : DPA is a benchmark blue-emitting material known for its high fluorescence quantum yield, often approaching unity. rsc.org The two phenyl groups extend the π-conjugation and provide steric bulk that can inhibit aggregation-caused quenching. researchgate.net

This compound : This target compound possesses an electron-donating phenoxy group and an electron-withdrawing bromo group. This "push-pull" arrangement is expected to decrease the HOMO-LUMO gap compared to symmetrically substituted analogues like DPA or 9,10-dibromoanthracene. This would likely result in a bathochromic (red) shift in both the absorption and emission spectra. However, the presence of the bromine atom may still lead to a somewhat reduced fluorescence quantum yield compared to DPA.

The reactivity of the compound is also influenced by its substituents. The bromine atom on the anthracene core serves as a reactive handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings, allowing for the synthesis of more complex derivatives. chalmers.se

A comparative table of the expected and reported photophysical and electronic properties is presented below.

| Compound | Substituent Nature (9- / 10-) | Expected/Reported Absorption (λₘₐₓ) | Expected/Reported Emission (λₘₐₓ) | Expected/Reported Fluorescence Quantum Yield (Φ_F) | HOMO Level (eV) | LUMO Level (eV) |

| 9,10-Dibromoanthracene | Withdrawing / Withdrawing | ~400 nm | Blue region | Moderate | Relatively low | Relatively low |

| 9-Bromo-10-phenylanthracene | Withdrawing / Aryl | ~400-410 nm | Blue region | High | -5.7 to -5.9 | -2.4 to -2.6 |

| 9,10-Diphenylanthracene (DPA) | Aryl / Aryl | ~405 nm | Blue (~430 nm) | Very High (~0.9-1.0) rsc.org | ~ -5.94 mdpi.com | ~ -2.58 mdpi.com |

| This compound | Withdrawing / Donating | Red-shifted vs DPA | Blue-green region | High | Higher than DPA | Higher than DPA |

Note: Values for this compound are predicted based on established structure-property relationships in substituted aromatic compounds. Specific experimental values are not widely reported.

Future Research Directions and Emerging Applications of 9 Bromo 10 Phenoxyanthracene

Development of Novel and Efficient Synthetic Routes to Complex Anthracene (B1667546) Frameworks

The synthetic utility of 9-Bromo-10-phenoxyanthracene is an area ripe for investigation. The presence of a bromine atom at the 10-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. Future research could focus on leveraging this reactivity to construct complex, multi-functionalized anthracene frameworks. For instance, the bromine atom can be readily substituted to introduce a wide range of functional groups, including aryl, alkyl, amino, and phosphine (B1218219) moieties. researchgate.net This would allow for the synthesis of novel anthracene derivatives with tailored electronic and photophysical properties.

A key research direction would be the development of one-pot or tandem reaction sequences starting from this compound to build intricate molecular architectures. Microwave-assisted synthesis could also be explored to accelerate these transformations and improve reaction yields, a technique that has proven effective for other bromoanthracene derivatives. jksus.org The development of such efficient synthetic methodologies would be crucial for making these complex anthracene-based materials more accessible for various applications.

Exploration of this compound in Emerging Technologies

The unique combination of a phenoxy group and a bromine atom on the anthracene core positions this compound as a promising candidate for several cutting-edge technologies.

Applications in Quantum Information Science and Advanced Photonics

Anthracene derivatives are known for their interesting photophysical properties, including strong fluorescence and the ability to undergo efficient energy transfer. rsc.org The introduction of a heavy bromine atom in this compound could enhance intersystem crossing, potentially leading to interesting triplet-state photophysics. This could be exploited in the development of new materials for advanced photonics, such as organic light-emitting diodes (OLEDs) with delayed fluorescence or phosphorescence.

Furthermore, the ability to fine-tune the electronic properties of the anthracene core through reactions at the bromine position could allow for the design of molecules with specific energy levels suitable for applications in quantum information science. While still a nascent field for anthracene derivatives, the development of molecules with long-lived spin states is a key area of research.

Development of Molecular Tools for Chemical Biology and Material Sciences

The fluorescent nature of the anthracene core makes this compound a potential scaffold for the development of molecular probes and sensors. The phenoxy group can be functionalized to introduce specific recognition motifs for biological targets or analytes. The bromine atom provides a site for the attachment of other functionalities, such as quenchers or energy transfer partners, to create "turn-on" or ratiometric fluorescent sensors. These molecular tools could find applications in bioimaging, diagnostics, and environmental monitoring.

In material sciences, the ability to create diverse derivatives from this compound could lead to the development of new liquid crystals, organic semiconductors, and functional polymers with tailored optical and electronic properties.

Advanced Characterization Techniques for In-Situ and Operando Studies of Devices

To fully understand the structure-property relationships of devices incorporating this compound and its derivatives, advanced characterization techniques will be indispensable. Future research should employ in-situ and operando spectroscopic and microscopic methods to probe the molecular-level changes that occur within a device during its operation.

For instance, in-situ photoluminescence and electroluminescence spectroscopy could reveal changes in the emission properties of the material under an applied voltage, providing insights into degradation mechanisms in OLEDs. Operando X-ray diffraction and grazing-incidence wide-angle X-ray scattering (GIWAXS) could be used to study the evolution of the thin-film morphology of materials based on this compound during device operation, which is crucial for understanding the performance and stability of organic electronic devices.

Integration of Machine Learning and Artificial Intelligence for Predictive Materials Design and Optimization

The vast chemical space that can be accessed through the functionalization of this compound presents an ideal opportunity for the application of machine learning (ML) and artificial intelligence (AI). Computational studies, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be used to predict the electronic and photophysical properties of virtual libraries of derivatives. researchgate.netnih.govnih.gov

By training ML models on these computational datasets, it would be possible to develop predictive tools that can rapidly screen for candidate molecules with desired properties, such as specific emission wavelengths, high quantum yields, or appropriate energy levels for a given application. This data-driven approach would significantly accelerate the discovery and optimization of new materials based on the this compound scaffold, reducing the need for time-consuming and resource-intensive trial-and-error synthesis and characterization.

Environmental and Sustainability Considerations in the Synthesis and Application of Anthracene Derivatives

As with any chemical compound, the environmental impact and sustainability of the synthesis and application of this compound and its derivatives must be a key consideration in future research. Anthracene itself is a polycyclic aromatic hydrocarbon (PAH) and can be persistent in the environment. health.state.mn.ustpsgc-pwgsc.gc.caepa.gov

Future research should focus on developing green and sustainable synthetic routes to this compound and its derivatives, minimizing the use of hazardous reagents and solvents. Furthermore, the lifecycle of these materials, from synthesis to disposal or recycling, should be evaluated to understand their long-term environmental footprint. Studies on the biodegradability and toxicity of these compounds will be crucial to ensure their safe and responsible use in consumer electronics and other applications. The development of strategies for the recovery and reuse of these materials from end-of-life devices would also be an important area of investigation.

Q & A

Q. What are the optimized conditions for synthesizing 9-Bromo-10-phenoxyanthracene via bromination?

The synthesis typically involves bromination of anthracene derivatives under controlled conditions. Key parameters include:

- Solvent choice : Dimethoxyethane (DME) or carbon tetrachloride under a nitrogen atmosphere improves reaction efficiency and minimizes side reactions .

- Catalyst optimization : Bromination of anthracene derivatives often proceeds without catalysts, but stoichiometric bromine (Br₂) is critical. Excess bromine (1.5–2 equivalents) ensures complete mono-bromination at the 9-position .

- Temperature control : Reactions are typically conducted at 65–80°C to balance reactivity and stability of intermediates .

Purification : Recrystallization from ethanol or toluene yields high-purity crystals (melting point: 97–100°C) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : Assigns aromatic proton environments and confirms substitution patterns (e.g., chemical shifts at δ 8.64–7.35 ppm for anthracene protons) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 257.13 (M⁺) confirm molecular weight .

- IR spectroscopy : C-Br stretching vibrations near 550–600 cm⁻¹ validate bromine incorporation .

Q. How should researchers handle safety and stability during synthesis?

- Engineering controls : Use fume hoods with HBr gas traps during bromination to mitigate respiratory hazards .

- Personal protective equipment (PPE) : EN 374-certified gloves and P2 respirators prevent dermal/airborne exposure .

- Stability : The compound is stable under inert atmospheres but degrades upon prolonged UV exposure due to anthracene’s photoreactivity .

Advanced Research Questions

Q. How does the steric hindrance from the phenoxy group influence reactivity in cross-coupling reactions?

The bulky phenoxy group at the 10-position reduces reaction rates in Suzuki-Miyaura couplings by sterically hindering palladium catalyst access to the bromine substituent. Strategies to mitigate this include:

Q. What contradictions exist in reported electronic properties, and how can they be resolved?

Conflicting data on HOMO-LUMO gaps arise from varying measurement techniques:

Q. How can computational methods predict the electronic properties of derivatives?

- DFT studies : Optimize geometries using B3LYP/6-31G(d) to calculate HOMO-LUMO energies and charge distribution .

- TD-DFT : Simulates UV-Vis absorption spectra to correlate with experimental λₘₐₓ values (e.g., 350–400 nm for anthracene derivatives) .

Applications in Device Fabrication

Q. What role does this compound play in organic light-emitting diodes (OLEDs)?

As an electron-transport layer (ETL), it enhances device efficiency due to:

Q. How is this compound used in sensor design for environmental pollutants?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products